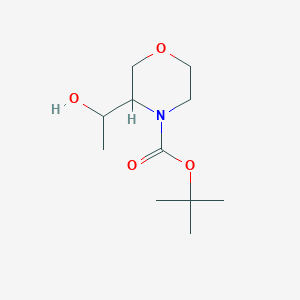

tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate

Description

tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 1-hydroxyethyl substituent at the 3-position of the morpholine ring. Morpholine derivatives with Boc protection are widely used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their stability and ease of functionalization .

Properties

IUPAC Name |

tert-butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHPTNBZJUDZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COCCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate can be synthesized through a multi-step chemical process. One common method involves the reaction of morpholine with chloroformate to form a morpholine-4-carboxylate intermediate. This intermediate is then reacted with a hydroxyethyl compound under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The morpholine ring structure provides stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Substituent Variations and Key Analogs

Key Observations :

- Hydroxyethyl vs. Hydroxymethyl: The 2-hydroxyethyl substituent (e.g., CAS 1784401-31-5) introduces a primary alcohol, whereas the hydroxymethyl group (e.g., CAS 714971-28-5) is directly attached to the morpholine ring.

- Stereochemistry : Enantiomeric forms (e.g., S- and R-hydroxymethyl derivatives) are explicitly synthesized, highlighting the importance of chirality in applications like drug development .

- Functional Group Diversity : Propargyl (CAS 1824240-29-0) and ketone-containing (CAS 1443980-64-0) analogs demonstrate the versatility of morpholine scaffolds for click chemistry or further oxidation reactions .

Physicochemical Properties

- Solubility : Hydroxyethyl derivatives (e.g., CAS 1784401-31-5) are typically soluble in polar solvents like EtOAc and THF, while propargyl analogs (CAS 1824240-29-0) may exhibit lower polarity .

- Stability : The Boc group is stable under basic conditions but cleaved by acids. The secondary alcohol in the target compound may introduce steric hindrance, affecting reactivity compared to primary alcohols in analogs .

- Purity : Most commercial analogs are ≥95% pure, validated via NMR, HRMS, and chromatography .

Biological Activity

tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention due to its potential biological activities. This compound's unique structure, which includes a tert-butyl group, a morpholine ring, and a carboxylate functional group, contributes to its reactivity and possible applications in medicinal chemistry and organic synthesis.

- Molecular Formula : C₁₁H₂₁NO₄

- Molar Mass : 231.29 g/mol

The presence of the hydroxyethyl substituent enhances its chemical reactivity compared to other morpholine derivatives, making it a versatile intermediate in chemical synthesis and a candidate for biological studies.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the morpholine ring provides structural stability. The tert-butyl ester group enhances lipophilicity, facilitating interactions with hydrophobic regions of target molecules.

Biological Activity and Pharmacological Applications

Research indicates that this compound may exhibit significant pharmacological properties, particularly in the following areas:

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain classes of enzymes, including Class I PI3-kinase enzymes, which are implicated in tumorigenesis and various signaling pathways related to cancer .

- Drug Development : Its structural characteristics make it a promising candidate for developing pharmaceuticals targeting central nervous system disorders and other therapeutic areas.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Interaction Studies : Research has focused on its binding affinity to various enzymes. The morpholine structure enhances interactions with metabolic pathways, indicating potential therapeutic benefits.

- Pharmacological Profiling : A study explored the compound's effects on cellular proliferation in cancer models, demonstrating its potential as an anti-tumor agent through the inhibition of PI3-kinase pathways. This suggests that compounds with similar structures could be developed for cancer treatment .

- Comparative Analysis : A comparative study highlighted how slight modifications in the morpholine structure can lead to significant differences in biological activity. For instance, variations such as hydroxymethyl or different stereochemistry have been shown to alter pharmacological properties substantially .

Comparative Structural Features

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate | C₁₁H₂₁NO₄ | Hydroxyethyl group enhances reactivity |

| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C₁₁H₂₁NO₄ | Lacks hydroxyethyl; different biological activity |

| (R)-tert-butyl 2-(hydroxyethyl)morpholine-4-carboxylate | C₁₁H₂₁NO₄ | Enantiomeric form; potential differences in activity |

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibitor of Class I PI3-kinase enzymes involved in tumorigenesis |

| Drug Development | Investigated for applications in CNS disorders and other therapeutic areas |

| Binding Affinity | Enhanced interactions with metabolic pathway receptors due to structural characteristics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.